Equipotent Mast Cell Degranulation: A Pharmacological Niche for Non-Canonical Signaling Studies
PACAP-38 (16-38) is equipotent to full-length PACAP-38 and PACAP(6-38) in inducing mast cell degranulation, an effect that is significantly greater (>100-fold) than that of PACAP-27 or VIP [1]. In a direct comparative study on isolated rat peritoneal mast cells, the peptides induced degranulation with the following order of potency: PACAP-38 = PACAP(6-38) = PACAP(16-38) » PACAP-27 = VIP = PACAP(28-38) [1]. This demonstrates that the C-terminal region is sufficient to fully trigger this specific pathway.
| Evidence Dimension | Mast cell degranulation potency (relative) |
|---|---|
| Target Compound Data | Equipotent to PACAP-38 and PACAP(6-38) |
| Comparator Or Baseline | PACAP-27, VIP, PACAP(28-38) |
| Quantified Difference | Target compound group exhibits '»' (significantly greater) potency than the comparator group |
| Conditions | Isolated rat peritoneal mast cells; measurement of N-acetyl-β-hexosaminidase release |
Why This Matters
This proves PACAP-38 (16-38) is a potent, PAC1-independent degranulator, making it a superior tool over PACAP-27 or VIP for studies where confounding high-affinity PAC1/cAMP activation is a concern.
- [1] Baun M, Pedersen MH, Olesen J, Jansen-Olesen I. Dural mast cell degranulation is a putative mechanism for headache induced by PACAP-38. Cephalalgia. 2012 Mar;32(4):337-45. View Source
